molecular formula C18H20ClN5O3 B2387743 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 868143-64-0

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2387743
CAS No.: 868143-64-0
M. Wt: 389.84
InChI Key: LEXPJRJTPZQRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a morpholinomethyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the purine ring.

    Substitution: Substituted purine derivatives with various nucleophiles.

Scientific Research Applications

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
  • 7-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
  • 7-(3-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-3-2-4-13(19)9-12)14(20-16)11-23-5-7-27-8-6-23/h2-4,9H,5-8,10-11H2,1H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXPJRJTPZQRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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